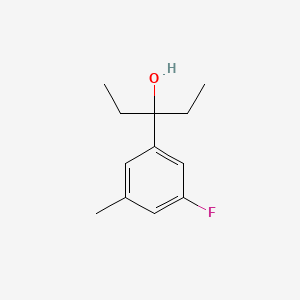

3-(3-Fluoro-5-methylphenyl)-3-pentanol

Description

3-(3-Fluoro-5-methylphenyl)-3-pentanol is a fluorinated aromatic alcohol with a pentanol backbone substituted at the third carbon by a 3-fluoro-5-methylphenyl group. The fluorine and methyl substituents on the aromatic ring likely influence its physicochemical properties, including volatility, solubility, and intermolecular interactions, which are critical for biological and material applications .

Properties

IUPAC Name |

3-(3-fluoro-5-methylphenyl)pentan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17FO/c1-4-12(14,5-2)10-6-9(3)7-11(13)8-10/h6-8,14H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRGFLMLZJNYIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C1=CC(=CC(=C1)C)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-5-methylphenyl)-3-pentanol typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-5-methylbenzene and 3-pentanone.

Grignard Reaction: The 3-fluoro-5-methylbenzene is converted to its corresponding Grignard reagent by reacting with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then reacted with 3-pentanone to form the desired product, this compound.

Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-5-methylphenyl)-3-pentanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding alkane.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.

Major Products

Oxidation: 3-(3-Fluoro-5-methylphenyl)-3-pentanone.

Reduction: 3-(3-Fluoro-5-methylphenyl)-3-pentane.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

3-(3-Fluoro-5-methylphenyl)-3-pentanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-5-methylphenyl)-3-pentanol involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

3-Pentanol (C₅H₁₂O)

3-Pentanol, a straight-chain secondary alcohol, is a well-documented volatile organic compound (VOC) that primes systemic resistance in plants. Key findings include:

- Plant Defense Priming: Arabidopsis: Gaseous 3-pentanol (1 nM–1 mM) significantly reduced disease severity caused by Pseudomonas syringae (PtoDC3000), with 100 nM reducing bacterial cell counts by 25-fold . Cucumber: Root application of 1 mM 3-pentanol upregulated CsLOX1, a gene linked to oxylipin pathways, enhancing aphid resistance . Pepper: Drench application of 100 nM 3-pentanol primed SA (CaPR1, CaPR2), JA (CaPIN2), and ET (CaPR4, CaGLP1) signaling pathways .

- Comparison with Isoforms: 3-Pentanol outperformed 1-pentanol and 2-pentanol in reducing PtoDC3000 severity, highlighting positional isomer effects on efficacy .

2-Butanone (C₄H₈O)

2-Butanone, a ketone, exhibits comparable disease suppression to 3-pentanol but at lower concentrations:

- In cucumber, 0.1 µM 2-butanone reduced symptom severity by 26%, similar to 1 mM 3-pentanol (24% reduction) .

- SAR induction occurred at 10 nM for 2-butanone, demonstrating higher potency per unit concentration .

3-Methyl-1-phenyl-3-pentanol (C₁₂H₁₈O)

This phenyl-substituted pentanol analog (CAS 10415-87-9) shares structural similarities with the target compound. While biological data are unavailable, its commercial availability (>98% purity) suggests utility in synthetic chemistry, though its bulky phenyl group may reduce volatility compared to 3-pentanol .

Fluorinated Aromatic Compounds

- 4'-(3-Fluoro-5-methylphenyl)-2,2':6',2''-terpyridine (Compound 3): Crystallographic studies revealed that fluorine substituents promote face-to-face π-stacking and layer-like packing via N···H–C and F···H–C interactions . The 3-fluoro-5-methylphenyl group in this terpyridine derivative altered packing from herringbone (non-fluorinated analogs) to layered structures, suggesting that fluorine enhances intermolecular interactions in the target compound .

Physicochemical and Functional Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.